

# Application Notes and Protocols for Defactinib in Cell Culture Experiments

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## Compound of Interest

Compound Name: Defactinib

Cat. No.: B1662816

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These application notes provide detailed protocols for utilizing **Defactinib** (also known as VS-6063), a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), in various cell culture experiments.<sup>[1][2]</sup> This document includes recommended concentration ranges, IC50 values for common cancer cell lines, and step-by-step protocols for key assays to assess the efficacy of **Defactinib**.

## Introduction to Defactinib

**Defactinib** is a small molecule inhibitor that targets FAK, a non-receptor tyrosine kinase that is a critical mediator of cell signaling downstream of integrins and growth factor receptors.<sup>[2]</sup> FAK is frequently overexpressed in a variety of solid tumors and plays a crucial role in cell proliferation, survival, migration, and angiogenesis.<sup>[2]</sup> By inhibiting FAK, **Defactinib** disrupts these key oncogenic signaling pathways, making it a promising agent for cancer therapy.<sup>[2]</sup>

## Data Presentation: Defactinib Concentration and IC50 Values

The effective concentration of **Defactinib** can vary significantly depending on the cell line and the specific biological endpoint being measured. The following tables summarize reported IC50 values for **Defactinib** in various cancer cell lines.

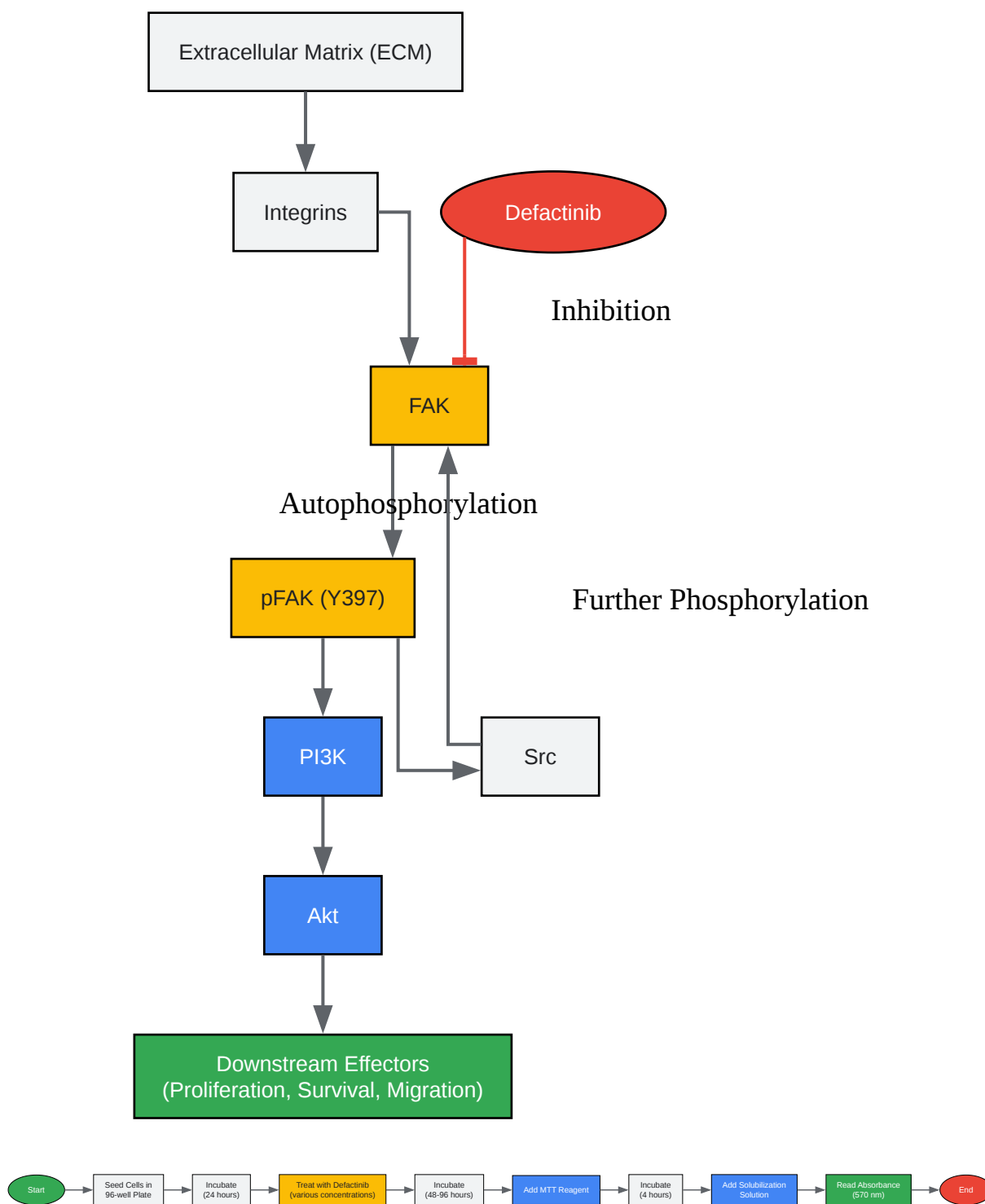
Table 1: IC50 Values of **Defactinib** in Human Cancer Cell Lines

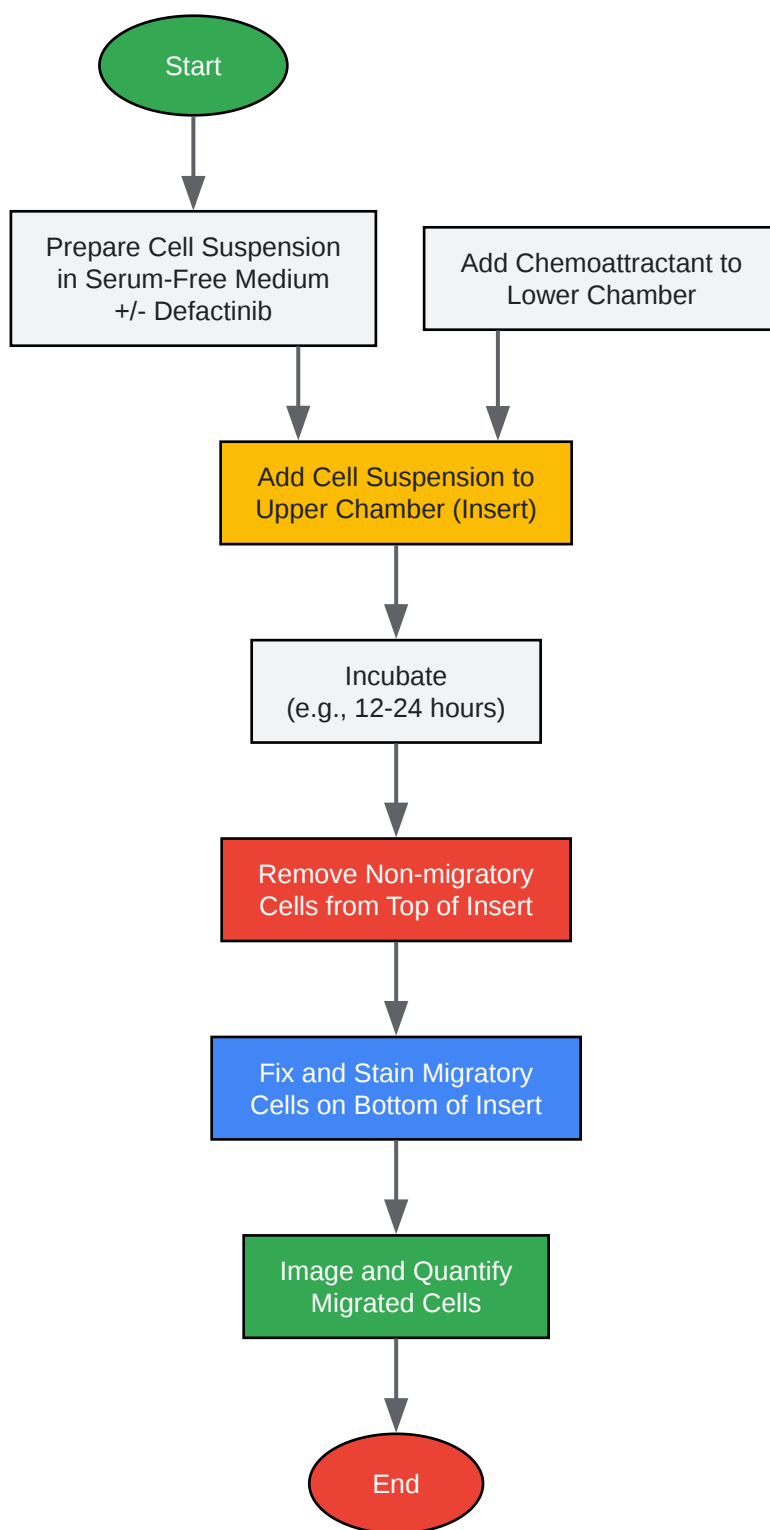
Cell Line	Cancer Type	IC50 (μM)	Assay Type	Reference
MDA-MB-231	Breast Cancer	0.281	3D Growth Assay	[3]
JIMT-1	Breast Cancer	0.0737	Tube Formation Assay	[4]
SKOV3	Ovarian Cancer	5	Cell Viability Assay	[5]
OVCAR5	Ovarian Cancer	4	Cell Viability Assay	[5]
OVCAR8	Ovarian Cancer	4	Cell Viability Assay	[5]
A549	Non-Small Cell Lung Cancer	~1.5 (nM)	Kinase Assay	[6]
U87-MG	Glioblastoma	Not specified	FAK Inhibition	[7]
U251-MG	Glioblastoma	Not specified	FAK Inhibition	[7]

Note: IC50 values can be influenced by experimental conditions such as cell density, serum concentration, and assay duration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.

## Signaling Pathway

**Defactinib** primarily exerts its effects by inhibiting the autophosphorylation of FAK at Tyrosine 397 (Y397), which is a critical step in FAK activation and the recruitment of downstream signaling molecules.[8] This disruption affects major signaling cascades, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.





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